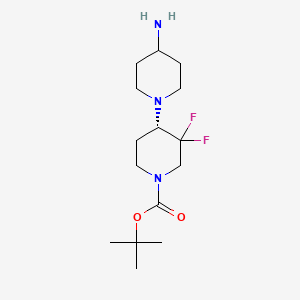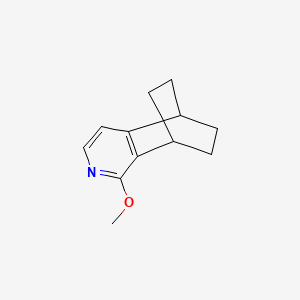
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- is a heterocyclic organic compound. It belongs to the class of isoquinolines, which are nitrogen-containing aromatic compounds. This compound is characterized by the presence of a methoxy group at the first position and an ethano bridge between the fifth and eighth positions of the isoquinoline ring. Its molecular formula is C11H13NO.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methoxy-2-nitrobenzene with ethyl acetoacetate in the presence of a base can lead to the formation of the desired isoquinoline derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Similar in structure but lacks the methoxy group and ethano bridge.
5,6,7,8-Tetrahydroisoquinoline: Similar but without the methoxy group.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group instead of a methoxy group.
Uniqueness
5,8-Ethanoisoquinoline, 5,6,7,8-tetrahydro-1-methoxy- is unique due to the presence of both the methoxy group and the ethano bridge, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-methoxy-4-azatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C12H15NO/c1-14-12-11-9-4-2-8(3-5-9)10(11)6-7-13-12/h6-9H,2-5H2,1H3 |
Clave InChI |
YIKGEJYPRXGZQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC2=C1C3CCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)

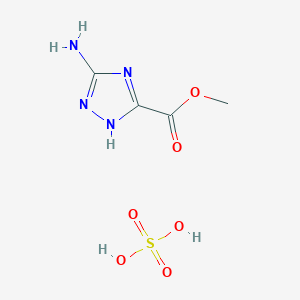
![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
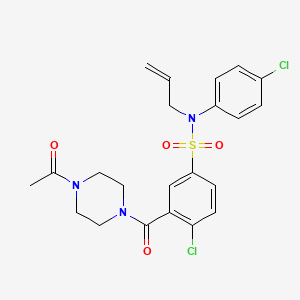
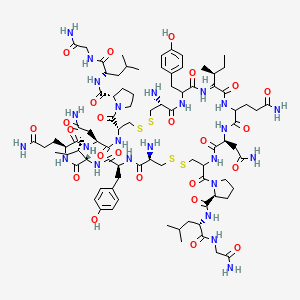
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)

![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
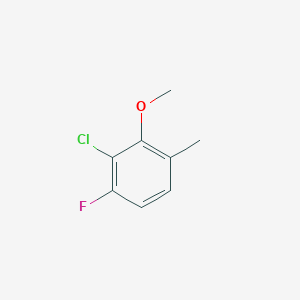
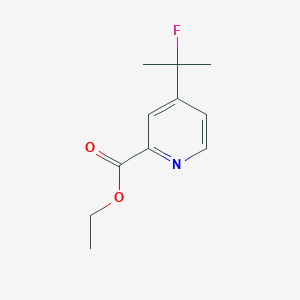
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
